
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of three ethylsulfanyl groups attached to a benzene ring, along with a thiol group. This compound is part of the thiol family, known for their sulfur-containing functional groups. Thiols are often recognized for their strong and distinctive odors, which are reminiscent of garlic or rotten eggs.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4,5-Tris(ethylsulfanyl)benzene-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which produces an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, leveraging the high nucleophilicity of sulfur .
Industrial Production Methods:
In industrial settings, the production of thiols often relies on similar nucleophilic substitution reactions but on a larger scale. The use of thiourea or sodium hydrosulfide as sulfur sources is common, with reaction conditions optimized for yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea, sodium hydrosulfide.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学的研究の応用
Chemistry:
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol is used as a building block in organic synthesis. Its thiol group can participate in various reactions, making it valuable for creating more complex molecules .
Biology and Medicine:
In biological research, thiols are often used as reducing agents to maintain proteins in their reduced state. They can also act as protective groups for sensitive functional groups during synthesis .
Industry:
In industrial applications, thiols are used in the production of polymers and as additives in lubricants to prevent oxidation and wear .
作用機序
The mechanism of action of 2,4,5-Tris(ethylsulfanyl)benzene-1-thiol involves its thiol group, which can undergo nucleophilic attacks on electrophilic centers. This property makes it useful in various chemical reactions, including the formation of thioethers and disulfides . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in a wide range of reactions.
類似化合物との比較
2,4,6-Trimethylthiophenol: Similar in structure but with methyl groups instead of ethylsulfanyl groups.
2,4,5-Trichlorobenzenethiol: Contains chlorine atoms instead of ethylsulfanyl groups.
Uniqueness:
2,4,5-Tris(ethylsulfanyl)benzene-1-thiol is unique due to the presence of three ethylsulfanyl groups, which provide distinct chemical properties compared to other thiols. These groups can influence the compound’s reactivity and stability, making it suitable for specific applications in synthesis and industry .
特性
CAS番号 |
74542-74-8 |
|---|---|
分子式 |
C12H18S4 |
分子量 |
290.5 g/mol |
IUPAC名 |
2,4,5-tris(ethylsulfanyl)benzenethiol |
InChI |
InChI=1S/C12H18S4/c1-4-14-10-8-12(16-6-3)11(15-5-2)7-9(10)13/h7-8,13H,4-6H2,1-3H3 |
InChIキー |
NWVIUTWZOSVTSW-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC(=C(C=C1S)SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


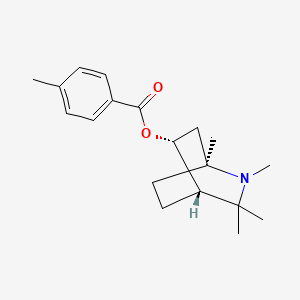
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
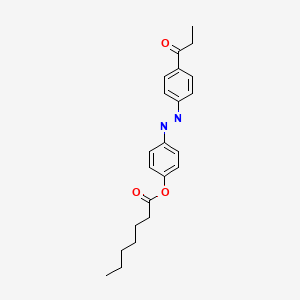
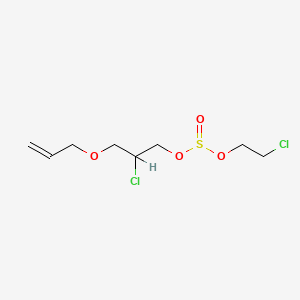
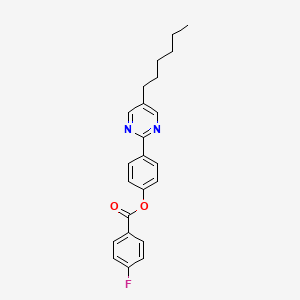
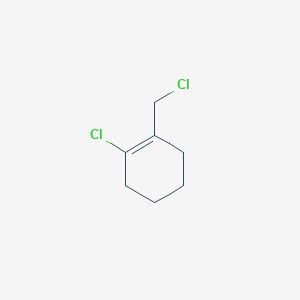


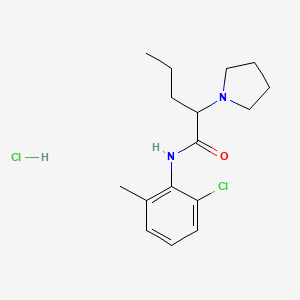
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
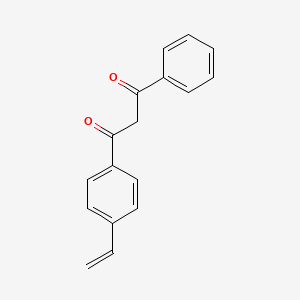
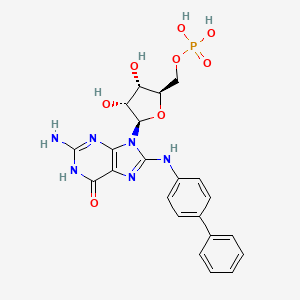
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
